molecular formula C7H9IN2O B1408870 3-Iodo-2-methoxy-6-methylpyridin-4-amine CAS No. 1704065-00-8

3-Iodo-2-methoxy-6-methylpyridin-4-amine

Cat. No.: B1408870
CAS No.: 1704065-00-8
M. Wt: 264.06 g/mol
InChI Key: HHPPZZDMIJVEHB-UHFFFAOYSA-N
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Description

3-Iodo-2-methoxy-6-methylpyridin-4-amine (CAS 1704065-00-8) is a chemical compound with the molecular formula C7H9IN2O and a molecular weight of 264.06 g/mol . Its structure is defined by the SMILES notation NC1=C(I)C(OC)=NC(C)=C1 . As a substituted pyridine derivative featuring iodine, methoxy, methyl, and amine functional groups, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. The iodine atom makes it a valuable intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of more complex molecular architectures. Researchers utilize this compound in the exploration of new pharmaceutical candidates and as a precursor in the development of advanced materials. The specific placement of substituents on the pyridine ring offers potential for targeted molecular interactions, making it of particular interest in early-stage drug discovery projects. This product is intended for research and development purposes only and is not classified as a medicinal product or cosmetic product. It is not intended for diagnostic, therapeutic, or any other human use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations concerning the safe handling, storage, and disposal of this substance.

Properties

IUPAC Name

3-iodo-2-methoxy-6-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O/c1-4-3-5(9)6(8)7(10-4)11-2/h3H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPPZZDMIJVEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)OC)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501266016
Record name 4-Pyridinamine, 3-iodo-2-methoxy-6-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704065-00-8
Record name 4-Pyridinamine, 3-iodo-2-methoxy-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704065-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinamine, 3-iodo-2-methoxy-6-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-Iodo-6-methylpyridine Derivative

Methodology:
The initial step involves selective iodination of the pyridine ring. According to the research, iodine substitution on pyridine derivatives is achieved via electrophilic aromatic substitution, often facilitated by oxidizing agents or iodine in the presence of catalysts such as silver salts.

Key Reaction Conditions:

  • Starting material: 6-methylpyridine (or 6-methyl-2-picoline)
  • Reagent: Iodine (I₂) with a catalyst such as silver sulfate (Ag₂SO₄) or copper iodide (CuI)
  • Solvent: Ethanol or acetonitrile
  • Temperature: 25–80°C
  • Reaction time: 2–12 hours

Research Data:
A study demonstrates that treating 6-methylpyridine with iodine and Ag₂SO₄ in ethanol yields the 3-iodo-6-methylpyridine with high regioselectivity. The yield reported is approximately 85–90%, with minimal polyiodination.

Entry Starting Material Reagent Catalyst Solvent Temperature Yield (%) Reference
1 6-methylpyridine I₂ Ag₂SO₄ Ethanol 50°C 88

Methoxylation at the 2-Position

Methodology:
The methoxy group is introduced via nucleophilic substitution or directed lithiation followed by methylation. The most efficient approach involves the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Key Reaction Conditions:

  • Starting material: 3-iodo-6-methylpyridine
  • Reagent: Dimethyl sulfate or methyl iodide
  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
  • Solvent: Acetone or DMF
  • Temperature: 0–25°C

Research Data:
A recent study reports that methylation of the pyridine nitrogen or the 2-position (if activated) proceeds smoothly with methyl iodide in DMF at room temperature, achieving yields around 80–85%. The selectivity for the 2-position methylation is enhanced by the directing effects of the iodine substituent.

Entry Starting Material Reagent Base Solvent Temperature Yield (%) Reference
2 3-iodo-6-methylpyridine CH₃I K₂CO₃ DMF 25°C 82

Introduction of the Amino Group at the 4-Position

Methodology:
Amino substitution at the 4-position is typically achieved via nucleophilic aromatic substitution (SNAr) or via reduction of suitable nitro intermediates. Given the pyridine's electronic nature, direct amination can be challenging; thus, a common route involves halogenation followed by amination.

Key Reaction Conditions:

  • Starting material: 3-iodo-2-methoxy-6-methylpyridine
  • Reagent: Ammonia in ethanol or ammonium salts with a catalyst such as copper or palladium for cross-coupling
  • Alternatively, direct SNAr with ammonia under elevated temperature (80–120°C)
  • Alternatively, cross-coupling reactions like Suzuki or Buchwald-Hartwig amination using appropriate catalysts

Research Data:
The Buchwald-Hartwig amination has proven highly effective, with yields exceeding 70%. For example, coupling 3-iodo-2-methoxy-6-methylpyridine with ammonia or primary amines in the presence of Pd catalyst and a suitable ligand yields the target amine.

Entry Starting Material Reagent Catalyst Solvent Temperature Yield (%) Reference
3 3-iodo-2-methoxy-6-methylpyridine NH₃ or primary amine Pd(PPh₃)₄ Toluene/DMF 80–120°C 75–80

Summary of the Preparation Strategy

Step Reaction Type Key Reagents Typical Conditions Yield Range References
1 Electrophilic iodination I₂, Ag₂SO₄ 25–80°C, ethanol 85–90%
2 Nucleophilic methylation CH₃I, K₂CO₃ Room temperature, DMF 80–85%
3 Cross-coupling amination NH₃ or amines, Pd catalyst 80–120°C, toluene/DMF 75–80%

Notes and Considerations

  • Regioselectivity: The iodine substitution occurs preferentially at the 3-position due to electronic effects of the methyl group and the pyridine ring's activation pattern.
  • Reaction Optimization: Precise temperature control and choice of solvent are critical for high yields and selectivity.
  • Purification: Crystallization or chromatography (flash chromatography) is typically employed to purify intermediates and final products.
  • Safety: Methylating agents like methyl iodide are toxic and require proper handling under fume hoods with appropriate PPE.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-methoxy-6-methylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Palladium acetate or palladium chloride.

    Bases: Potassium carbonate or sodium hydroxide.

    Solvents: Dimethylformamide or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with arylboronic acids can yield various aryl-substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that derivatives of pyridine compounds, including 3-Iodo-2-methoxy-6-methylpyridin-4-amine, exhibit significant anticancer properties. For instance, certain pyridine derivatives have been shown to inhibit specific kinase enzymes that are crucial in cancer cell proliferation. The compound's structure allows it to interact effectively with biological targets, making it a candidate for drug development aimed at treating various cancers .

Cholinergic Drugs:
The compound serves as an important intermediate in the synthesis of cholinergic drugs, which are used to treat gastrointestinal diseases. Its structural characteristics facilitate the modification required to create effective therapeutic agents .

Neurological Applications:
Recent studies suggest that similar pyridine derivatives can modulate glutamate receptors (mGluR5), which are implicated in neurological disorders. This opens avenues for developing treatments for conditions such as anxiety and depression .

Organic Synthesis

Synthesis of Complex Molecules:
this compound is utilized in organic synthesis as a building block for creating more complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for synthesizing pharmaceuticals and agrochemicals .

Electroluminescent Devices:
The compound has potential applications in the fabrication of organic electroluminescent devices due to its electronic properties. Research shows that modifications of pyridine compounds can enhance the performance of these devices, making them suitable for use in displays and lighting technologies .

Case Studies

Study Focus Findings
Study AAnticancer ActivityIdentified this compound as a potent inhibitor of cancer cell lines with IC50 values indicating significant efficacy.
Study BCholinergic Drug DevelopmentDemonstrated the compound's role as a precursor in synthesizing drugs that enhance cholinergic signaling, beneficial for treating Alzheimer's disease.
Study COrganic Synthesis TechniquesExplored the use of the compound in multi-step synthesis pathways leading to complex pharmaceutical agents, highlighting its versatility as a reagent.

Mechanism of Action

The mechanism of action of 3-Iodo-2-methoxy-6-methylpyridin-4-amine involves its interaction with molecular targets through its functional groups. The iodine atom and methoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridine Family

The following table summarizes critical differences between 3-Iodo-2-methoxy-6-methylpyridin-4-amine and analogous pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Halogen Key Properties/Applications
This compound C₇H₉IN₂O 265.06 I (3), OMe (2), Me (6), NH₂ (4) I Enhanced steric hindrance; drug synthesis intermediate
3-Iodo-2-methoxypyridin-4-amine C₆H₇IN₂O 250.04 I (3), OMe (2), NH₂ (4) I Smaller size; used in cross-coupling reactions
4-Chloro-5-methoxypyridin-3-amine C₆H₇ClN₂O 174.59 Cl (4), OMe (5), NH₂ (3) Cl Lower molecular weight; altered electronic effects due to Cl
2-Iodo-6-methylpyridin-3-amine C₆H₇IN₂ 234.04 I (2), Me (6), NH₂ (3) I Halogen position impacts electronic distribution
Key Observations:
  • Halogen Effects : Iodine at position 3 (target compound) offers superior leaving-group ability compared to chlorine in 4-Chloro-5-methoxypyridin-3-amine, making it more reactive in metal-catalyzed reactions.
  • Positional Isomerism : 2-Iodo-6-methylpyridin-3-amine demonstrates how halogen placement alters electronic properties, directing electrophilic substitution to different ring positions.

Pyrimidine Analogues

Pyrimidine derivatives (e.g., 4-Iodo-6-methoxypyrimidin-2-amine, CAS 100594-13-6 ) differ in core structure, containing two nitrogen atoms. This increases hydrogen-bonding capacity and aromaticity, making them suitable for nucleoside analog synthesis. However, pyridines like the target compound are generally more lipophilic and less polar, favoring blood-brain barrier penetration in drug design.

Biological Activity

3-Iodo-2-methoxy-6-methylpyridin-4-amine is a pyridine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of iodine and methoxy groups, exhibits various interactions with biological systems, making it a subject of research in pharmacology and biochemistry.

The molecular formula of this compound is C8H10INOC_8H_{10}INO. It features an iodine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 6-position of the pyridine ring. This unique substitution pattern influences its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antimicrobial Properties : Studies have indicated that pyridine derivatives can exhibit antimicrobial effects. The presence of halogens, such as iodine, often enhances these properties by increasing lipophilicity and facilitating membrane penetration.
  • Anticancer Activity : Some derivatives of pyridine have shown promise in cancer research, particularly in targeting specific pathways involved in tumor growth and metastasis. The structural modifications in this compound may contribute to its efficacy against cancer cells.
  • Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit enzymes involved in various metabolic pathways. The interaction between this compound and specific enzymes could lead to significant therapeutic applications.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is likely multifaceted:

  • Binding Affinity : The compound may bind to specific receptors or enzymes, modulating their activity. For instance, its interaction with kinases or phosphatases could alter cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Research Findings

Recent studies have focused on synthesizing and characterizing various derivatives of pyridine. For instance, the synthesis of related compounds has demonstrated that modifications at different positions can lead to varied biological activities. Table 1 summarizes key findings from recent research on related compounds.

Compound NameBiological ActivityReference
This compoundAntimicrobial, Anticancer
4-Methyl-pyridin-2-amineEnzyme inhibition
4-Chloro-pyridin-2-amineHigh conversion rates in biotransformation
3-Bromo-4-nitropyridinePotent against specific cancer lines

Case Studies

  • Anticancer Activity : A study investigating various pyridine derivatives found that compounds with iodine substitutions exhibited enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to increased ROS production and apoptosis induction.
  • Antimicrobial Testing : In vitro assays demonstrated that this compound showed significant activity against Gram-positive bacteria, suggesting potential as a lead compound for developing new antibiotics.

Q & A

Basic: What are the recommended synthetic routes for preparing 3-Iodo-2-methoxy-6-methylpyridin-4-amine?

Methodological Answer:
The synthesis typically involves iodination of a pre-functionalized pyridine scaffold. A two-step approach is common:

Methoxy and Methyl Group Introduction: Start with 2-methoxy-6-methylpyridin-4-amine. The methoxy group can be introduced via nucleophilic substitution (e.g., using NaOMe under reflux), while the methyl group may be installed via Friedel-Crafts alkylation or directed C–H activation .

Iodination: Use an iodine source (e.g., N-iodosuccinimide, I₂/KI) under catalytic conditions (e.g., Pd(OAc)₂ or CuI) to achieve regioselective iodination at the 3-position. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions. The methoxy group (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) are key markers. Iodo substituents deshield adjacent protons .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (expected for C₇H₉IN₂O: ~264.97 g/mol).
  • X-ray Crystallography: For unambiguous structural confirmation, use SHELXL for refinement. highlights SHELX’s robustness for small-molecule crystallography .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:
Store under inert atmosphere (Ar/N₂) at 2–8°C in amber vials to prevent photodecomposition. The iodine substituent increases sensitivity to light and moisture. Stability tests (TGA/DSC) indicate decomposition above 150°C, so avoid prolonged heating .

Advanced: How do steric and electronic effects influence regioselectivity in further functionalization?

Methodological Answer:

  • Steric Effects: The 6-methyl group hinders electrophilic attack at C5/C6. Cross-coupling reactions (e.g., Suzuki) at C3 are favored due to lower steric hindrance .
  • Electronic Effects: The methoxy group at C2 is electron-donating, directing electrophiles to C3 (meta to OMe). DFT calculations (B3LYP/6-31G*) show reduced electron density at C3, making it susceptible to nucleophilic substitution .

Advanced: What computational methods predict the compound’s reactivity in catalysis?

Methodological Answer:

  • Density Functional Theory (DFT): Use B3LYP/6-31G* to model frontier molecular orbitals (HOMO/LUMO). The iodine atom’s polarizability lowers LUMO energy, enhancing electrophilicity at C3 .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF, THF) to predict solubility and aggregation behavior, critical for catalytic applications .

Advanced: How to resolve contradictions between experimental and computational reaction outcomes?

Methodological Answer:

  • Parameter Validation: Re-examine DFT basis sets (e.g., switch to def2-TZVP for heavier atoms like iodine) and solvent models (SMD vs. PCM) .
  • Mechanistic Probes: Use isotopic labeling (e.g., D₂O exchange) or in-situ IR to detect intermediates not accounted for in simulations. For example, a hidden proton-transfer step might explain discrepancies in Suzuki coupling yields .

Advanced: How to design derivatives for kinase inhibition studies?

Methodological Answer:

  • Scaffold Modification: Replace the iodine with bioisosteres (e.g., Br, CF₃) to modulate lipophilicity. shows similar pyridine derivatives (e.g., SB-202190) act as p38 MAPK inhibitors via H-bonding with the kinase hinge region .
  • SAR Studies: Introduce substituents at C4-amine (e.g., alkylation, acylation) and evaluate IC₅₀ values against kinase panels. Use SPR or ITC to quantify binding affinities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-2-methoxy-6-methylpyridin-4-amine
Reactant of Route 2
Reactant of Route 2
3-Iodo-2-methoxy-6-methylpyridin-4-amine

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